Uridine 5'-diphosphoglucuronic acid trisodium salt
Overview
Description
Synthesis Analysis
UDPGA can be synthesized through enzymatic pathways involving the oxidation of UDP-glucose. Honjo et al. (1960) detailed the chemical synthesis of UDPGA from uridine 5'-phosphoramidate and α-glucuronic acid 1-phosphate, showcasing the potential for laboratory production of this critical biochemical (Honjo et al., 1960).
Molecular Structure Analysis
UDPGA's molecular structure includes a uridine moiety linked to a diphosphoglucuronic acid. This structure plays a pivotal role in its function as a glucuronyl donor in enzymatic reactions, contributing to its solubility and reactivity with various substrates. The specific arrangement of its phosphate groups and the glucuronic acid moiety dictates its interaction with UDP-glucuronosyltransferase enzymes.
Chemical Reactions and Properties
UDPGA is involved in conjugation reactions facilitated by UDP-glucuronosyltransferases, which transfer the glucuronic acid component of UDPGA to a wide range of substrates, including hormones, bilirubin, and drugs, enhancing their solubility and excretion. This process is crucial for the detoxification and metabolism of endogenous and exogenous compounds (Meech & Mackenzie, 1997).
Scientific Research Applications
Metabolic Pathways and Carcinogenesis
Uridine 5'-diphosphoglucuronic acid (UDPGA) plays a significant role in the metabolic pathways of certain carcinogens. It has been identified as a key factor in the hepatic microsomal N-glucuronidation of N-hydroxy arylamines, compounds implicated in urinary bladder carcinogenesis. Research suggests that UDPGA-fortified hepatic microsomes metabolize these arylamines into water-soluble products, which may contribute to tumor induction in the urinary bladder (Kadlubar, Miller, & Miller, 1977).
Enzyme Function and Activity
Studies have also explored the role of UDPGA in enzyme function and activity. For instance, UDPGA is crucial for the UDP-glucuronosyltransferase-mediated reactions in hepatic microsomal enzymes, influencing the metabolic processing of various substrates (Hauser, Ransil, Ziurys, & Gollan, 1988). Additionally, UDPGA concentration in the liver can be quantified through its conjugation with diethylstilbestrol, underlining its importance in liver metabolism (Watkins & Klaassen, 1982).
Role in Chemical Synthesis
UDPGA has been used in enzymatic synthesis processes, such as the creation of β-D-glucuronides, demonstrating its utility in stereoselective chemical reactions (Gygax, Spies, Winkler, & Pfaar, 1991).
Implications in Eye Research
In the context of eye research, enzymes involved in the synthesis and degradation of UDPGA in calf vitreous hyalocytes have been identified, indicating its potential role in vitreous metabolism (Jacobson, 1967).
Mass Spectrometry Applications
UDPGA has been utilized in mass spectrometry for the analysis of various polyphosphonated alkali metal salts, illustrating its relevance in analytical chemistry (Ballantine, Games, & Slater, 1997).
Future Directions
Uridine 5’-diphosphoglucuronic acid trisodium salt is a critical precursor for essential glycoconjugates across biological kingdoms, ranging from mammalian glycosaminoglycans and plant cell wall polysaccharides to bacterial capsule glycoglycerolipids . This suggests that it has potential applications in various fields of biological research.
Relevant Papers Uridine 5’-diphosphoglucuronic acid trisodium salt has been cited in 8 publications . One of these publications discusses its use as a substrate for glucuronosyltransferases, a major part of phase II metabolism .
properties
IUPAC Name |
trisodium;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUNWUNTOMVIG-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657574 | |
Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 5'-diphosphoglucuronic acid trisodium salt | |
CAS RN |
63700-19-6 | |
Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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